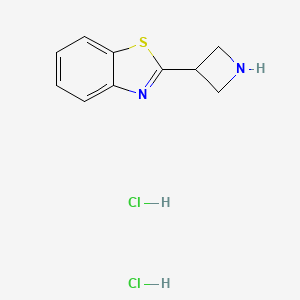
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, is1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, has a molecular weight of 208.09 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride and its derivatives have been explored in various synthetic and pharmacological contexts. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, has been facilitated using microwave-assisted methods. These compounds exhibit notable antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones demonstrated anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Khedekar et al., 2003).
Antimicrobial Properties
Novel thiazolidin-4-ones and azetidin-2-ones derivatives, synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have shown moderate to good antimicrobial efficacy against various bacterial and fungal strains. Azetidin-2-ones derivatives, in particular, were more active compared to thiazolidin-4-ones derivatives, indicating the significance of the azetidin-3-yl moiety in enhancing antimicrobial activity (Gilani et al., 2016).
Antitubercular and Anti-inflammatory Activities
Benzothiazole-containing azetidinone derivatives have been designed and synthesized with the aim of evaluating their antitubercular activity. These compounds exhibited varying degrees of inhibition against Mycobacterium tuberculosis, with some showing significant antitubercular activity, thereby presenting a promising avenue for the development of new antitubercular agents (Sarkar, 2019).
Anticonvulsant and GABA AT Inhibition
Newer benzothiazole derivatives incorporating thiazolidin-4-one and azetidin-2-one moieties have been synthesized and evaluated for their anticonvulsant activities. Some compounds displayed promising anticonvulsant activities without neurotoxicity, with select derivatives also showing in vitro GABA AT inhibition, highlighting their potential as new anticonvulsant agents (Gilani et al., 2019).
Safety And Hazards
The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

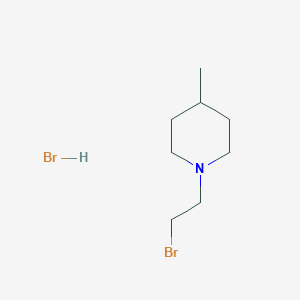
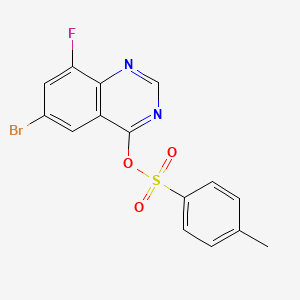
![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
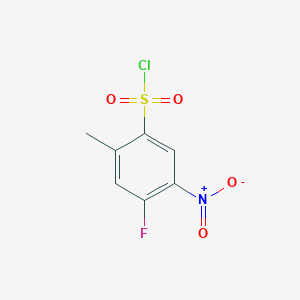
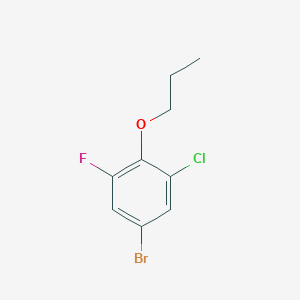
![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
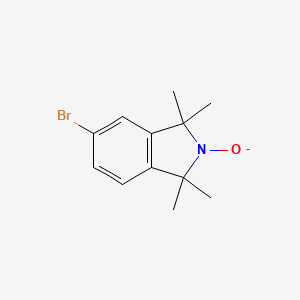
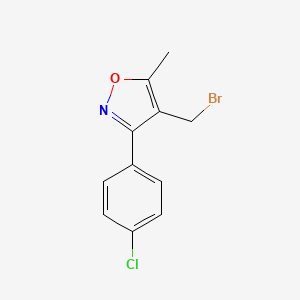
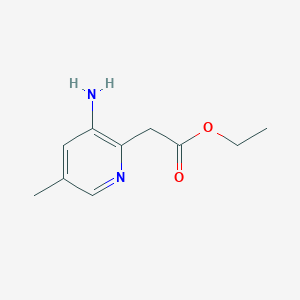
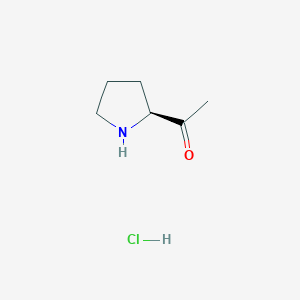
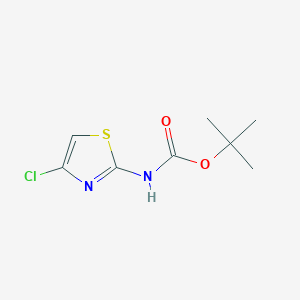
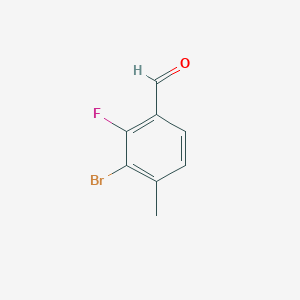
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)